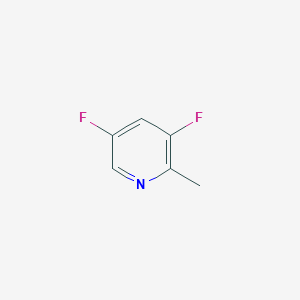

3,5-Difluoro-2-methylpyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-difluoro-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWWQGUAHZKPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluoro 2 Methylpyridine and Its Derivatives

Direct Fluorination Strategies

Direct fluorination involves the modification of a 2-methylpyridine (B31789) or a related pyridine (B92270) derivative to introduce fluorine atoms at the C-3 and C-5 positions. This approach is often favored for its step-economy, starting from readily available non-fluorinated precursors.

Electrophilic Fluorination Approaches

Electrophilic fluorination has emerged as a powerful tool for the direct C-H fluorination of various organic molecules, including heterocyclic systems. This method typically employs reagents with a weakened nitrogen-fluorine (N-F) bond, which act as a source of an electrophilic fluorine species ("F+").

One notable strategy involves the electrophilic fluorination of 1,2-dihydropyridine precursors. These intermediates can be synthesized and then reacted with an electrophilic fluorinating agent. For instance, 1,2-dihydropyridines react with reagents like Selectfluor® at 0°C in a solvent such as acetonitrile. This reaction forms 3-fluoro-3,6-dihydropyridine intermediates. These fluorinated dihydropyridines can subsequently undergo elimination of hydrogen fluoride (B91410) (HF) under mild conditions to yield the corresponding aromatic fluoropyridine researchgate.netorganic-chemistry.org. While not a direct C-H fluorination of the aromatic ring, this two-step sequence represents a viable pathway to introduce fluorine into the pyridine core.

The choice of reagent is critical. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a commercially available, stable, and relatively safe electrophilic fluorinating agent widely used for this purpose. The reaction proceeds through the addition of the electrophilic fluorine to the electron-rich double bond of the dihydropyridine (B1217469).

Table 1: Electrophilic Fluorination via Dihydropyridine Intermediate

| Starting Material | Reagent | Conditions | Intermediate | Product |

|---|

This table represents a generalized scheme based on the described methodology.

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange (Halex) reaction is a cornerstone of industrial aromatic fluorination chemistry. This nucleophilic aromatic substitution (SNAr) method involves the displacement of chloride or bromide atoms from an aromatic ring with fluoride ions. The reaction is particularly effective for heteroaromatic systems, especially when the leaving groups are positioned at electron-deficient sites (ortho or para to the ring nitrogen).

To synthesize 3,5-difluoro-2-methylpyridine, a suitable precursor would be 3,5-dichloro-2-methylpyridine (B180334). This starting material is reacted with a fluoride source, typically an alkali metal fluoride like potassium fluoride (KF) or caesium fluoride (CsF). The reaction requires high temperatures and is usually performed in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, to facilitate the dissolution of the fluoride salt and to achieve the necessary reaction temperatures.

The efficiency of the Halex reaction is highly dependent on the reactivity of the substrate and the reaction conditions. The presence of the nitrogen atom in the pyridine ring activates the C-3 and C-5 positions towards nucleophilic attack, making the displacement of chlorine atoms feasible. Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, are often employed to enhance the solubility and nucleophilicity of the fluoride salt, thereby improving reaction rates and yields.

Table 2: Halogen Exchange (Halex) Reaction Data

| Starting Material | Fluoride Source | Solvent | Catalyst | Temperature | Product |

|---|

This table outlines typical conditions for the Halex reaction.

Vapor-Phase Fluorination Techniques

Vapor-phase fluorination offers an alternative to solution-phase methods and is often suitable for large-scale industrial production. This technique involves passing the gaseous substrate over a heated catalyst bed in the presence of a fluorinating agent.

For the synthesis of fluoropyridines, a common approach is the gas-phase halogen exchange of chloropyridines using hydrogen fluoride (HF) as the fluorinating agent. For example, the fluorination of 2-chloropyridine (B119429) to 2-fluoropyridine (B1216828) has been investigated at temperatures between 300-380°C. The reaction is catalyzed by various metal oxides or fluorides. The activation of metal oxides like MgO, Cr₂O₃, or CeO₂ with HF gas leads to the in-situ formation of highly active metal fluoride or oxyfluoride species which catalyze the Cl/F exchange. The basicity of the catalyst can play a significant role, with more basic solids like magnesium oxide showing high activity.

Table 3: Vapor-Phase Fluorination of Chloropyridines

| Substrate | Fluorinating Agent | Catalyst | Temperature | Product |

|---|

This table provides an example of conditions used for vapor-phase fluorination of a related compound.

Construction of the Pyridine Ring from Fluorinated Building Blocks

An alternative synthetic paradigm involves constructing the pyridine ring itself from acyclic precursors that already contain the required fluorine atoms. This "ring construction" or "annulation" approach offers excellent control over the final substitution pattern, as the functionality is built into the starting materials.

Cyclocondensation Reactions Utilizing Fluorinated Precursors

Cyclocondensation reactions are a powerful class of reactions for heterocycle synthesis. In the context of pyridine synthesis, this typically involves the reaction of a 1,5-dicarbonyl compound (or a synthetic equivalent) with an ammonia (B1221849) source. To obtain a fluorinated pyridine, fluorinated building blocks are used.

A relevant example is the condensation of a fluorinated 1,3-dicarbonyl compound with an enaminone. For instance, a trifluoromethyl-substituted enone can be condensed with an enamine, followed by cyclization with ammonium acetate (B1210297), to yield a trifluoromethyl pyridine. This logic can be extended to the synthesis of this compound. A plausible synthetic route would involve the reaction of a 2,4-difluoro-1,3-dicarbonyl compound with a suitable three-carbon enamine component that provides the C-2 methyl group and the nitrogen atom.

The Bohlmann-Rahtz pyridine synthesis is a classic example of this strategy, which involves the condensation of an enamine with an ethynylketone mdpi.comresearchgate.netorganic-chemistry.orgorganic-chemistry.org. By using a fluorinated enamine or a fluorinated ethynylketone, this method could theoretically be adapted to produce fluorinated pyridines. The reaction proceeds through an aminodiene intermediate which undergoes a heat- or acid-catalyzed cyclodehydration to form the aromatic pyridine ring researchgate.netorganic-chemistry.org.

Table 4: Hypothetical Bohlmann-Rahtz Synthesis for a Fluorinated Pyridine

| Fluorinated Building Block 1 (Enamine) | Building Block 2 (Ethynylketone) | Conditions | Product |

|---|

This table illustrates a plausible, though hypothetical, application of the Bohlmann-Rahtz synthesis using fluorinated precursors.

Multi-component Annulation Reactions for Pyridine Core Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, are highly efficient for building molecular complexity. Several named reactions for pyridine synthesis fall under this category and can be adapted for fluorinated targets.

The Hantzsch dihydropyridine synthesis is a well-known four-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia organic-chemistry.orgwikipedia.orgthermofisher.com. The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine wikipedia.orgthermofisher.com. By employing a fluorinated β-ketoester, such as ethyl 4,4-difluoroacetoacetate, this reaction can be used to introduce fluorine atoms into the resulting pyridine ring. For the synthesis of this compound, one would react a suitable aldehyde (e.g., acetaldehyde (B116499) to provide the C-2 methyl group after rearrangement/oxidation) with two equivalents of a fluorinated β-ketoester and an ammonia source.

The Kröhnke pyridine synthesis is another versatile method that involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate researchgate.netwikipedia.orgdrugfuture.comresearchgate.net. The reaction proceeds via a Michael addition followed by cyclization and elimination wikipedia.org. The use of a fluorinated α,β-unsaturated ketone as a precursor would allow for the incorporation of fluorine into the final pyridine product researchgate.net. This method is known for its mild conditions and broad scope, tolerating a variety of functional groups wikipedia.org.

Table 5: Multi-component Reactions for Pyridine Synthesis

| Named Reaction | Key Building Blocks | Potential Fluorinated Precursor |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Ethyl 4,4-difluoroacetoacetate |

This table summarizes how established multi-component reactions could be adapted using fluorinated building blocks.

Regioselective Functionalization and Methylation Strategies

The precise introduction of substituents onto the pyridine ring is paramount for controlling the ultimate properties of the target molecule. Regioselective functionalization, particularly the installation of a methyl group at the C2 position of a 3,5-difluoropyridine (B1298662) core, presents unique synthetic challenges and opportunities.

Methyl Group Introduction and Manipulation

Direct C-H methylation of 3,5-difluoropyridine offers an atom-economical route to this compound. Radical-based methods, such as the Minisci reaction, are particularly well-suited for the functionalization of electron-deficient heterocycles like pyridine. nih.gov In a typical Minisci reaction, a radical precursor is generated and adds to the protonated pyridine ring, with a preference for the C2 and C4 positions. The choice of radical source and reaction conditions is crucial for achieving high regioselectivity for C2-methylation.

For instance, the use of methyl radical precursors under oxidative conditions can facilitate the introduction of a methyl group at the desired position. While specific examples detailing the direct methylation of 3,5-difluoropyridine to yield the 2-methyl derivative are not extensively documented in readily available literature, the general principles of the Minisci reaction provide a foundational strategy. The reaction's outcome can be influenced by factors such as the acid used for pyridine activation, the oxidant, and the solvent system.

Manipulation of existing functional groups also provides a pathway to the methyl group. For example, a pre-installed group at the C2 position, such as a halogen, can be a handle for subsequent methylation through cross-coupling reactions.

Alkylation and Arylation of Fluorinated Pyridines

Beyond methylation, the introduction of other alkyl and aryl groups onto the 3,5-difluoropyridine scaffold is of significant interest. For this compound, further functionalization can occur at the remaining C-H positions (C4 and C6) or through modification of the methyl group.

Direct C-H alkylation of the fluorinated pyridine ring can be achieved through various catalytic methods. These reactions often involve the generation of a nucleophilic pyridine intermediate or a radical species that can be intercepted by an electrophilic alkylating agent.

Arylation of the this compound core can be accomplished through cross-coupling reactions where a halogenated derivative of the pyridine is coupled with an organometallic aryl reagent. Alternatively, direct C-H arylation methods are emerging as powerful tools, avoiding the need for pre-functionalization of the pyridine ring. These reactions are often catalyzed by transition metals and can be directed by the inherent electronic properties of the fluorinated pyridine ring.

Advanced Synthetic Transformations

Modern organic synthesis has provided a host of powerful tools for the construction of complex molecules. Transition-metal catalysis, metal-free reactions, and photoredox catalysis have all been applied to the synthesis and functionalization of fluorinated pyridines.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of derivatives of this compound, these methods are particularly valuable.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent and an organic halide is a robust method for C-C bond formation. A common strategy involves the use of a halogenated precursor, such as 2-bromo-3,5-difluoropyridine, which can be coupled with a methylboronic acid or its ester to introduce the methyl group at the C2 position. Conversely, if 3,5-difluoro-2-bromopyridine is the starting material, it can be coupled with various aryl- or alkylboronic acids to generate a diverse library of derivatives. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org Starting from a halogenated derivative of this compound, various primary and secondary amines can be coupled to introduce nitrogen-containing substituents. The reaction is known for its broad substrate scope and functional group tolerance. The selection of the appropriate phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. chemspider.com

A representative example of a Buchwald-Hartwig amination of a bromopyridine is shown in the table below:

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3] | (±)-BINAP | NaOBut | Toluene | 80 | 60 |

This table illustrates a typical Buchwald-Hartwig amination on a related bromopyridine derivative, showcasing the reaction components and conditions. chemspider.com

Metal-Free Synthetic Approaches

While transition-metal catalysis is highly effective, the development of metal-free alternatives is a growing area of interest due to concerns about cost and metal contamination in final products. For the functionalization of fluorinated pyridines, several metal-free strategies have emerged.

One notable approach involves the use of diaryliodonium salts for the arylation of C-H bonds. nih.gov These reagents can act as electrophilic aryl sources, and in the presence of a suitable base, can arylate electron-rich and electron-deficient heterocycles. The regioselectivity of these reactions is often governed by the electronic nature of the pyridine ring and any existing substituents. For 3,5-difluoropyridine, C-H arylation would be expected to occur at the electron-deficient positions.

Radical-mediated C-H functionalization under metal-free conditions is another important strategy. As mentioned in the context of the Minisci reaction, the generation of alkyl radicals from readily available precursors can lead to the direct alkylation of the pyridine ring.

Photoredox-Mediated Synthetic Pathways

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This approach is particularly well-suited for the C-H functionalization of heterocycles.

In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited-state catalyst can then engage in single-electron transfer (SET) with a suitable substrate to generate a radical intermediate. For the synthesis of this compound, a methyl radical could be generated from a precursor like methylboronic acid or a carboxylic acid derivative. This radical would then add to the protonated 3,5-difluoropyridine ring in a Minisci-type fashion.

The mild reaction conditions and high functional group tolerance of photoredox catalysis make it an attractive method for the late-stage functionalization of complex molecules containing the this compound scaffold. While specific, detailed examples for this exact transformation are not abundant in the literature, the general principles of photoredox-mediated Minisci reactions provide a clear blueprint for its application.

Chemical Reactivity and Reaction Mechanisms of 3,5 Difluoro 2 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring, amplified by the two fluorine substituents, makes 3,5-Difluoro-2-methylpyridine a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For fluorinated pyridines, the fluoride (B91410) ion is an excellent leaving group, and its substitution is often faster compared to chloro- or bromopyridines. nih.govmasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing groups (in this case, the fluorine atoms and the ring nitrogen) stabilize this intermediate, thereby facilitating the reaction. masterorganicchemistry.comnih.gov

For pyridinium (B92312) ions, SNAr reactions can proceed with rate-determining deprotonation of the addition intermediate. nih.gov Nucleophilic attack on the pyridine ring is regioselective, preferentially occurring at the positions ortho and para (C2 and C4) to the nitrogen atom. stackexchange.com This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack is at these positions, leading to greater stabilization. stackexchange.com In the case of this compound, the C4 and C6 positions are activated towards nucleophilic attack, but the C2 position is blocked by the methyl group. The directing effects of substituents already on the ring also play a role; electron-donating groups can direct nucleophilic attack to the 3-position, while electron-withdrawing groups favor the 5-position in dichloropyrazines, a related heterocyclic system. researchgate.net

| Nucleophile | Reaction Conditions | Product | Notes |

| Amines | Varies | Aminopyridine derivative | SNAr with amines is a common method for synthesizing substituted pyridines. nih.gov |

| Alkoxides | Base, Alcohol | Alkoxypyridine derivative | Fluoropyridines react significantly faster than chloropyridines with sodium ethoxide. nih.gov |

| Thiolates | Base, Thiol | Thioetherpyridine derivative | S-nucleophiles are effective in SNAr reactions on electron-deficient rings. |

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally difficult due to the deactivating effect of the electron-withdrawing nitrogen atom, which makes the ring less nucleophilic. youtube.com The presence of two additional strongly deactivating fluorine atoms in this compound further reduces the ring's reactivity towards electrophiles.

EAS reactions, such as nitration, sulfonation, and Friedel-Crafts alkylation/acylation, typically require harsh conditions and often result in low yields when applied to pyridine and its derivatives. masterorganicchemistry.comlumenlearning.com The reaction, when it does occur, is directed to the 3-position (meta to the nitrogen), as the intermediate carbocation is least destabilized at this position.

However, direct electrophilic fluorination of certain pyridine derivatives, specifically 1,2-dihydropyridines, can be achieved using reagents like Selectfluor®. This process can lead to the formation of fluorinated pyridines after the elimination of hydrogen fluoride. nih.gov While less studied than reactions on arenes, electrophilic fluorination has been successfully applied to a variety of heterocyclic compounds. nih.gov For this compound, any further EAS would be highly disfavored due to the existing deactivating groups.

| Reaction Type | Reagents | Expected Outcome |

| Nitration | HNO₃ / H₂SO₄ | Very low reactivity, potential for N-oxidation. |

| Halogenation | X₂ / Lewis Acid | Very low reactivity. |

| Friedel-Crafts Alkylation | R-X / AlCl₃ | Generally unreactive; the nitrogen atom complexes with the Lewis acid catalyst, further deactivating the ring. |

Reactivity of the Methyl Group: Side-Chain Functionalization

The methyl group at the C2 position of the pyridine ring offers a site for side-chain functionalization. The acidity of the methyl protons is increased due to the electron-withdrawing nature of the pyridine ring, making deprotonation and subsequent reaction with electrophiles possible.

Common reactions involving the methyl group include:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Halogenation: Radical halogenation can introduce halogen atoms onto the methyl group.

Condensation: Deprotonation with a strong base can generate a carbanion that can participate in condensation reactions with aldehydes and ketones.

For instance, a synthetic approach has been developed for methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates through the fluorination of related 1,2-dihydropyridines with Selectfluor®, demonstrating the possibility of functionalizing the methyl group. nih.gov

Impact of Fluorine Substituents on Electronic Properties and Reactivity Profiles

The two fluorine atoms at the C3 and C5 positions have a profound impact on the electronic structure and reactivity of the pyridine ring.

Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles. rsc.org The high electronegativity of fluorine accelerates SNAr reactions. nih.govmasterorganicchemistry.com

Resonance Effect: Fluorine can also exert a +R (electron-donating) effect through its lone pairs, but this is generally considered weaker than its inductive effect in aromatic systems.

Bond Strength: The carbon-fluorine bond is exceptionally strong. However, in SNAr reactions, the rate-determining step is typically the nucleophilic attack on the ring, not the cleavage of the C-F bond. The restoration of aromaticity provides the driving force for the departure of the fluoride ion. masterorganicchemistry.com

Ring Stability: The addition of fluorine atoms to an aromatic ring can introduce a new set of π-bonding orbitals, which can further stabilize the ring, leading to shorter bond lengths and increased resistance to addition reactions. nih.govacs.org This contributes to the high thermal stability and chemical resistance of many fluoroaromatic compounds. nih.gov

N-Functionalization Reactions

The lone pair of electrons on the pyridine nitrogen atom allows for functionalization through reactions with various electrophiles, leading to the formation of pyridinium salts.

N-difluoromethylated pyridinium compounds are of growing interest in medicinal chemistry, as the difluoromethyl group can serve as a bioisostere for a methyl group, potentially improving metabolic stability and other pharmacokinetic properties. rsc.org

The N-difluoromethylation of pyridines can be achieved using various reagents. One method involves the use of ethyl bromodifluoroacetate as a fluorine source in a transition metal-free process. rsc.org This reaction proceeds via N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.org The reactivity of pyridines in this reaction is influenced by electronic effects; electron-donating groups on the pyridine ring can increase the conversion yield. rsc.org Given the electron-withdrawing nature of the fluorine atoms in this compound, its reactivity towards N-difluoromethylation might be reduced compared to unsubstituted pyridine.

Another strategy for introducing a difluoromethyl group involves radical processes, which have become an efficient way to access difluoromethyl azines. nih.govrsc.org

| Reagent | Conditions | Product Type |

| BrCF₂COOEt | Heat | N-difluoromethylpyridinium salt |

| CF₂Br₂ / Cu | Two-step process | N-difluoromethylpyridinium salt rsc.org |

| Chlorodifluoromethane | Varies | N-difluoromethylpyridinium salt researchgate.net |

N-alkylation of pyridines involves the attack of the nitrogen lone pair on an alkyl halide or another alkylating agent, forming a quaternary pyridinium salt. The reaction of 2,6-bis(α-iminoalkyl)pyridines with organometallic reagents like MeLi, MgR₂, and ZnR₂ has been shown to proceed via N-alkylation. nih.gov Mechanistic studies, including EPR spectroscopy, suggest that these N-alkylation reactions can proceed via single electron-transfer processes. nih.gov

The reversibility of N-alkylation has also been demonstrated, with some N-alkylated species rearranging to more thermodynamically stable products. nih.gov

A variety of derivatization reagents can target the pyridine nitrogen. For example, 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) is a reagent used for the derivatization of hydroxyl groups, but it highlights the reactivity of pyridinium species in chemical transformations. nih.govnih.gov The quaternization of the pyridine moiety is a key step in the synthesis of certain functional molecules, such as pyridinium salts with self-assembling properties, which are formed by treating the parent pyridine with methyl iodide. mdpi.com

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy Applications: Data Not Available

Vibrational spectroscopy, a fundamental technique for identifying functional groups and elucidating molecular structure, relies on the interaction of infrared radiation or laser light with a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum provides information about the vibrational modes of a molecule, such as stretching and bending of bonds. For 3,5-Difluoro-2-methylpyridine, one would expect to observe characteristic absorption bands corresponding to C-F stretching, C-H stretching of the methyl group and the aromatic ring, C=C and C=N stretching vibrations within the pyridine (B92270) ring, and various bending modes. However, no experimental FT-IR spectra for this compound have been found in the surveyed literature.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. It is particularly useful for observing symmetric vibrations and bonds that are weak absorbers in the infrared spectrum. A Raman spectrum of this compound would offer further insights into the vibrational framework of the molecule, especially the pyridine ring modes. As with FT-IR, there is no available experimental FT-Raman data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Data Not Available

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms in this compound. It would be expected to show distinct signals for the methyl group protons and the remaining aromatic protons on the pyridine ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide critical information about the connectivity and spatial relationships of these protons, including coupling to the nearby fluorine atoms. No such experimental data is currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be influenced by the electronegative fluorine atoms and the nitrogen atom in the ring. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) would provide valuable structural information. This crucial dataset is not present in the public domain.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR would be a key characterization technique. It would show signals for the two non-equivalent fluorine atoms at positions 3 and 5. The chemical shifts would be highly informative about their electronic environment. Additionally, couplings between the fluorine atoms (⁴JFF) and between fluorine and hydrogen atoms (³JHF, ⁴JHF) would be observed, offering definitive proof of the substitution pattern. Regrettably, no experimental ¹⁹F NMR data for this compound has been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The study of electronic transitions in molecules through UV-Vis spectroscopy provides valuable insights into their electronic structure. For aromatic compounds like pyridine derivatives, transitions such as π → π* and n → π* are typically observed. The substitution pattern and the nature of the substituents on the pyridine ring significantly influence the wavelengths of maximum absorption (λmax).

However, a thorough search of scientific databases and chemical literature did not yield specific experimental UV-Vis absorption data for this compound. While data for isomeric compounds such as 3,6-difluoro-2-methylpyridine, which exhibits a UV absorption at 268 nm, is available, this information is not directly transferable to the 3,5-difluoro isomer due to the different electronic effects of the fluorine atoms' positions relative to the nitrogen and methyl group. Without experimental data, a conclusive data table of its electronic transitions cannot be compiled.

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns upon ionization. The fragmentation of pyridine derivatives in an electron ionization (EI) mass spectrometer often involves the loss of the methyl group, cleavage of the pyridine ring, and elimination of HF.

A review of the literature and spectral databases did not uncover any published mass spectra or detailed fragmentation analyses specifically for this compound. The expected molecular ion peak would correspond to its molecular weight, and key fragment ions would arise from the loss of a methyl radical (CH₃•), a fluorine atom (F•), or hydrogen fluoride (B91410) (HF). However, without experimental data, a definitive fragmentation pattern and a corresponding data table cannot be constructed.

Computational and Theoretical Investigations of 3,5 Difluoro 2 Methylpyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the electronic structure of many-body systems, offering a favorable balance between accuracy and computational cost. DFT studies on substituted pyridines, including those with fluorine and methyl groups, provide a robust framework for understanding the properties of 3,5-Difluoro-2-methylpyridine.

The initial step in most quantum chemical calculations is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this process involves determining the precise bond lengths, bond angles, and dihedral angles.

DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed for this purpose. The geometry of the pyridine (B92270) ring is influenced by the substituents. The presence of electronegative fluorine atoms at the 3 and 5 positions is expected to shorten the adjacent C-C and C-N bonds due to inductive effects, while the methyl group at the 2-position may cause minor steric distortions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on general principles of DFT calculations on substituted pyridines. Actual values would be obtained from a specific DFT calculation.

| Parameter | Predicted Value |

|---|---|

| C2-N1 Bond Length (Å) | ~1.34 |

| C6-N1 Bond Length (Å) | ~1.33 |

| C3-C4 Bond Length (Å) | ~1.38 |

| C5-F Bond Length (Å) | ~1.35 |

| C2-C(H3) Bond Length (Å) | ~1.51 |

| ∠C6-N1-C2 Angle (°) | ~117 |

| ∠N1-C2-C3 Angle (°) | ~123 |

Conformational analysis for a molecule like this compound primarily revolves around the orientation of the methyl group. Due to the relatively low barrier to rotation around the C-C single bond, the methyl group is expected to be a nearly free rotor, though certain staggered conformations relative to the pyridine ring may be slightly more energetically favorable.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. Following geometry optimization, a frequency calculation is typically performed at the same level of theory to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

The vibrational modes of this compound will be a combination of the pyridine ring modes, C-F stretching and bending modes, and the modes associated with the methyl group. The presence of fluorine substituents is known to significantly influence the in-plane ring normal modes of pyridines. rsc.org

A Potential Energy Distribution (PED) analysis is crucial for assigning the calculated frequencies to specific types of molecular vibrations (e.g., stretching, bending, or a mixture thereof).

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative) This table is illustrative and based on general vibrational modes of substituted pyridines. cdnsciencepub.comresearchgate.net Actual values and PEDs would be obtained from a specific DFT calculation.

| Frequency (cm⁻¹) | Assignment (based on PED) |

|---|---|

| ~3050-3100 | Aromatic C-H stretching |

| ~2950-3000 | Methyl C-H stretching |

| ~1600-1620 | Pyridine ring C=C and C=N stretching |

| ~1450-1480 | Methyl group deformation |

| ~1200-1300 | C-F stretching |

| ~1000-1100 | Pyridine ring breathing mode |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap generally implies high stability and low reactivity.

For this compound, the electronegative fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The HOMO is likely to be a π-orbital delocalized over the pyridine ring, while the LUMO will be a corresponding π*-antibonding orbital.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the most negative potential is expected to be localized on the nitrogen atom of the pyridine ring, making it the primary site for protonation and electrophilic attack. The fluorine atoms will also exhibit negative potential. The hydrogen atoms of the methyl group and the pyridine ring will show positive potential. The presence of fluorine atoms can create positive regions (σ-holes) on the halogen atoms themselves, which can participate in halogen bonding. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Properties

Beyond DFT, other quantum chemical methods can be employed to refine the understanding of the electronic properties of this compound. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate electronic energies, although at a higher computational cost.

These calculations can be used to determine a variety of electronic properties, including:

Polarizability: This property describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Ionization Potential and Electron Affinity: These can be related to the HOMO and LUMO energies, respectively, and provide a quantitative measure of the energy required to remove an electron and the energy released upon adding an electron.

Table 3: Calculated Electronic Properties of this compound (Illustrative) This table presents illustrative values based on typical results for similar molecules.

| Property | Predicted Value |

|---|---|

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -0.5 to -1.5 |

| HOMO-LUMO Gap (eV) | 5.5 to 6.5 |

| Dipole Moment (Debye) | 2.0 to 3.0 |

Simulation and Prediction of Spectroscopic Data

A significant advantage of computational chemistry is the ability to simulate various types of spectra, which can aid in the interpretation of experimental data or even predict the spectroscopic properties of unknown compounds.

For this compound, the following spectra can be simulated:

IR and Raman Spectra: As discussed in the vibrational analysis section, the calculated frequencies and intensities can be used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to confirm the structure and aid in the assignment of vibrational bands.

NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated chemical shifts can be invaluable for assigning experimental NMR spectra. The chemical shifts of the carbon atoms attached to the fluorine atoms are expected to be significantly affected due to the high electronegativity of fluorine.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum. This provides information about the electronic transitions within the molecule.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to explore its reactivity in various transformations. This involves locating the transition state structures that connect reactants and products on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Potential areas of investigation for this compound include:

Electrophilic Aromatic Substitution: The MEP analysis suggests that the nitrogen atom is the most likely site for electrophilic attack. However, reactions at the carbon atoms of the ring can also be explored, and the directing effects of the fluorine and methyl substituents can be computationally assessed.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms can activate the pyridine ring towards nucleophilic attack. Computational studies can identify the most favorable positions for substitution and the associated energy barriers.

Reactions at the Methyl Group: The reactivity of the methyl group, such as in oxidation or halogenation reactions, can also be modeled.

By mapping out the entire reaction pathway, including intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved.

Applications As a Synthetic Intermediate and Building Block

Applications in Pharmaceutical Research and Development

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. As a fluorinated heterocyclic compound, 3,5-Difluoro-2-methylpyridine serves as a key precursor in the synthesis of complex pharmaceutical agents.

Synthesis of Drug Candidates and Active Pharmaceutical Ingredients (APIs)

While specific, publicly disclosed active pharmaceutical ingredients (APIs) directly synthesized from this compound are not extensively documented, the closely related compound, 3,5-Difluoropyridine (B1298662), is recognized as a crucial intermediate in the pharmaceutical sector. innospk.com It is frequently employed in the synthesis of drugs that require fluorinated aromatic structures to improve their pharmacokinetic profiles. innospk.com The synthesis of various substituted pyridines, which are essential for producing pharmaceutical compositions, has been detailed in patent literature, highlighting the industrial relevance of such compounds. google.com For instance, processes for preparing substituted nicotinic acids, which are key intermediates for antibacterial compounds, have been developed. google.com The synthesis of fluorinated pyridine (B92270) derivatives is a critical step in the production of many medicinal raw materials. innospk.com

Incorporation into Nitrogen-Containing Heterocyclic Drug Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals. The pyridine scaffold, in particular, is a common core in many bioactive compounds. The introduction of fluorine atoms to the pyridine ring, as seen in this compound, can significantly influence the physicochemical properties of the resulting drug molecule. Fluorinated pyridines are of interest in medicinal chemistry for their ability to modulate basicity and reactivity, which can be advantageous in designing drugs with improved selectivity and efficacy. evitachem.com While direct examples of this compound incorporation into named drug scaffolds are limited in readily available literature, the general importance of fluorinated pyridine building blocks is well-established.

Bioisosteric Replacement Studies

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a key strategy in drug design. The difluoromethyl group (CHF2) is considered a bioisostere of a hydroxyl group or a thiol group. Studies have demonstrated that 2-difluoromethylpyridine can act as a bioisosteric replacement for pyridine-N-oxide, leading to compounds with enhanced activity. nih.govrsc.org This principle suggests that the difluoro-methyl-pyridine scaffold, present in derivatives of this compound, has the potential to be used in bioisosteric replacement studies to optimize lead compounds in drug discovery programs. This approach can lead to improved metabolic stability and bioavailability of drug candidates. nih.govprinceton.edu

Role in Agrochemical Research and Development

Fluorinated pyridine derivatives are integral to the modern agrochemical industry, contributing to the development of a wide range of crop protection agents with high efficacy and improved environmental profiles.

Development of Crop Protection Agents

Trifluoromethylpyridines (TFMPs), which are structurally related to this compound, are key intermediates in the synthesis of numerous crop protection products. nih.govjst.go.jpagropages.com The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, and since then, research and development in this area have grown significantly. nih.gov Intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF) are produced on a large scale from 3-picoline and are used to synthesize a variety of agrochemicals. nih.govjst.go.jpagropages.com

Synthesis of Insecticides, Fungicides, and Herbicides

The versatility of fluorinated methylpyridines is demonstrated by their use in the synthesis of a wide array of pesticides, including insecticides, fungicides, and herbicides. nih.govjst.go.jpagropages.com

Insecticides: Derivatives of trifluoromethylpyridine are used to create potent insecticides. For example, Chlorfluazuron, an insect growth regulator, is synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) as a starting material. nih.gov

Fungicides: The fungicide Fluazinam is another example of a crop protection agent derived from a trifluoromethylpyridine intermediate. nih.gov

Herbicides: A significant number of herbicides are based on the trifluoromethylpyridine scaffold. Fluazifop-butyl and Haloxyfop-methyl, both of which are used to control grass weeds, are synthesized from 2-chloro-5-(trifluoromethyl)pyridine (CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), respectively. nih.govjst.go.jp Flazasulfuron is another herbicide produced from a trifluoromethylpyridine intermediate. nih.govagropages.com

The following table provides examples of agrochemicals derived from trifluoromethylpyridine intermediates, which are closely related to this compound:

| Agrochemical | Type | Intermediate |

| Chlorfluazuron | Insecticide | 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) |

| Fluazinam | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine (CTF) |

| Haloxyfop-methyl | Herbicide | 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) |

| Flazasulfuron | Herbicide | 2-chloro-3-(trifluoromethyl)pyridine |

Applications in Functional Materials Science

Ligands for Coordination Chemistry and Metallosupramolecular Assemblies

There is a lack of specific studies detailing the use of this compound as a ligand for the synthesis of coordination complexes or its incorporation into metallosupramolecular assemblies. While the fundamental principles of coordination chemistry support its potential as a ligand, experimental data on its binding affinity with various metal ions, the crystal structures of its complexes, and the properties of any resulting supramolecular architectures are not available in the current body of scientific literature.

Precursors for Optoelectronic Materials (e.g., Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs)

Similarly, the role of this compound as a direct precursor in the synthesis of TADF emitters for OLEDs is not documented. The design of TADF molecules often involves the strategic combination of electron-donating and electron-accepting moieties to achieve a small singlet-triplet energy gap. While fluorinated pyridyl groups can act as acceptor units, specific examples and performance data of TADF emitters derived directly from this compound are not reported.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of fluorinated pyridines often involves multi-step processes with harsh reagents and significant waste generation. The future of chemical manufacturing hinges on the development of green and efficient methodologies. For 3,5-Difluoro-2-methylpyridine, research is anticipated to move beyond classical fluorination techniques toward more sustainable alternatives.

Key areas of development include:

Catalytic C-H Fluorination: Direct C-H fluorination is a highly atom-economical approach that avoids the need for pre-functionalized substrates. While methods using agents like silver(II) fluoride (B91410) have shown promise for selective fluorination adjacent to the nitrogen in pyridines, future work will likely focus on developing more cost-effective and safer catalytic systems. nih.govresearchgate.net

Flow Chemistry: Continuous-flow processing offers enhanced safety, efficiency, and scalability for hazardous reactions like fluorination. Future synthetic routes for this compound could be designed entirely within flow reactors, minimizing manual handling of reactive intermediates and allowing for precise control over reaction parameters.

Biocatalysis: The use of engineered enzymes, or biocatalysts, is a burgeoning field in green chemistry. ijarsct.co.in Research into enzymes capable of selective fluorination or pyridine (B92270) ring construction from renewable feedstocks could provide a truly sustainable pathway to this and other fluorinated heterocycles. ijarsct.co.in

Novel Catalytic Systems: Iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org Adapting such cost-effective and benign metal catalysts for the construction of the fluorinated pyridine core is a significant future goal. The use of ionic liquids as both recyclable solvents and catalysts also presents a promising avenue for greener pyridine synthesis. benthamscience.com

Table 1: Comparison of Synthetic Methodologies for Fluorinated Pyridines

| Method | Advantages | Disadvantages | Future Research Focus |

| Traditional Halex/Fluorination | Established, reliable | Harsh conditions, waste generation, multi-step | Process optimization, waste reduction |

| Direct C-H Fluorination | High atom economy, fewer steps | Expensive/hazardous reagents, selectivity challenges | Development of cheaper, safer catalysts (e.g., base metal catalysts) |

| Flow Chemistry Synthesis | Enhanced safety, scalability, precise control | Initial equipment cost | Integration of multiple reaction steps, inline purification |

| Biocatalysis | Mild conditions, high selectivity, renewable | Limited enzyme availability and stability | Enzyme engineering, substrate scope expansion |

Exploration of Novel Reactivity and Catalytic Transformations

The electronic nature of this compound makes it a fascinating substrate for exploring new chemical reactions. The fluorine atoms decrease the basicity of the pyridine nitrogen and activate the ring for certain types of transformations, while the methyl group offers a handle for further functionalization.

Emerging research will likely focus on:

Late-Stage Functionalization: As a building block, this compound can be incorporated into larger molecules. The development of catalytic methods to selectively functionalize the remaining C-H bonds on the pyridine ring in the final stages of a synthesis is a key goal in drug discovery. Rhodium(III)-catalyzed C-H functionalization has been shown to be effective for preparing multi-substituted 3-fluoropyridines and could be adapted for this purpose. nih.gov

Difluoromethylation Strategies: Methods for the direct introduction of difluoromethyl (CF2H) groups are highly sought after in medicinal chemistry. researchgate.net Research into the regioselective C-H difluoromethylation of pyridine derivatives is an active area, and this compound could serve as a model substrate to explore and understand the directing effects of existing fluorine substituents in such reactions. researchgate.netnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis enables novel transformations under mild conditions. The unique electronic properties of this compound could be exploited in photocatalytic cycles, for instance, in radical-based C-H functionalization or cross-coupling reactions.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

To optimize synthetic routes and understand reaction mechanisms, advanced analytical techniques are indispensable. The real-time monitoring of reactions involving this compound can provide crucial insights that are unattainable through traditional offline analysis.

Future applications in this area include:

FlowNMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful tool for non-invasive, real-time reaction monitoring. rsc.org For the synthesis of this compound, ¹⁹F FlowNMR would be particularly valuable, allowing for the direct observation of the formation of C-F bonds and the consumption of fluorinating agents, leading to precise kinetic data and mechanism elucidation.

Real-Time Mass Spectrometry: Techniques like Probe Electrospray Ionization (PESI) combined with mass spectrometry can monitor reaction progress by detecting changes in the molecular weight of components directly from the reaction mixture without chromatography. shimadzu.com This allows for high-throughput screening of reaction conditions.

In-situ Raman Spectroscopy: Raman spectroscopy is highly sensitive to changes in molecular vibrations and can be used with fiber-optic probes for in-situ reaction monitoring, even in flow reactors. nih.gov It could be used to track the formation of the pyridine ring or the introduction of fluorine substituents, providing data to optimize reaction conditions for yield and purity. nih.gov Ultrafast 2D NMR techniques are also emerging as powerful tools for monitoring complex organic reactions and identifying transient intermediates. nih.govrsc.org

Integration of Computational Chemistry for Rational Design and Discovery

Computational chemistry has become a predictive tool rather than just an explanatory one. For this compound, computational methods can accelerate research and development significantly.

Key research avenues include:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states. This allows chemists to predict the most likely sites of reactivity on the this compound ring for various reagents, saving significant experimental time and resources. DFT has been successfully used to calculate NMR spin-spin coupling constants in fluorinated pyridines, aiding in structure confirmation. researchgate.net

Designing Novel Derivatives: By calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and binding affinities to biological targets, computational chemistry can guide the rational design of new molecules based on the this compound scaffold. rsc.orgnih.gov This approach is central to modern drug discovery, enabling the design of derivatives with improved potency and pharmacokinetic profiles. nih.govcolab.wsresearchgate.net

Understanding Spectroscopic Data: Computational modeling is crucial for interpreting complex spectroscopic data. For instance, DFT can help assign vibrational modes in FT-IR and Raman spectra of new derivatives, confirming that the desired molecular structure has been achieved. rsc.org

Table 2: Computationally Derived Properties of Fluorinated Pyridines

| Property | Computational Method | Application in Research |

| NMR Coupling Constants (J) | DFT (e.g., B3LYP functional) | Unambiguous structure elucidation of isomers researchgate.net |

| Reaction Energetics | DFT, Ab initio methods | Predicting reaction feasibility, regioselectivity, and mechanism |

| Molecular Electrostatic Potential (MEP) | DFT | Identifying sites for electrophilic/nucleophilic attack, understanding intermolecular interactions nih.gov |

| Binding Affinity | Molecular Docking, MD Simulations | Rational design of bioactive molecules (e.g., enzyme inhibitors) nih.govrsc.org |

| Vibrational Frequencies | DFT | Assignment of IR and Raman spectra for structural confirmation rsc.org |

Expanding Application Domains in Interdisciplinary Sciences

While fluorinated pyridines are well-established in medicine and agriculture, the unique substitution pattern of this compound positions it as a valuable building block in a broader range of scientific fields.

Future applications are envisioned in:

Pharmaceuticals: The compound is a key intermediate for active pharmaceutical ingredients (APIs). innospk.com Its structure can be found in molecules designed to treat a range of conditions, from neurological disorders to infectious diseases. chemimpex.comchemimpex.com The difluoro substitution pattern can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates. innospk.com

Agrochemicals: Methylpyridine derivatives are foundational to the fourth generation of high-efficacy, low-toxicity pesticides. agropages.com this compound is a prime candidate for the synthesis of next-generation herbicides, fungicides, and insecticides, where the fluorine atoms can increase the biological activity and stability of the final product. agropages.comnih.gov

Materials Science: Fluorinated polymers often exhibit unique properties like thermal stability, chemical resistance, and low surface energy. Perfluoropyridine has been used to create advanced polymers and network materials. mdpi.com By analogy, this compound could be used as a monomer or cross-linking agent to develop novel polymers, coatings, and resins with tailored properties for advanced applications, such as in electronics or aerospace. chemimpex.com

Organometallic Chemistry and Catalysis: Pyridine derivatives are common ligands in coordination chemistry. This compound could serve as a ligand for transition metal catalysts, where the electronic properties of the fluorinated ring could modulate the catalyst's activity and selectivity. Difluorinated arylpyridine ligands are used to create metal complexes for applications in OLEDs and photocatalysis. ossila.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.